4-[(Methylamino)methyl]thian-4-olhydrochloride
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Overview
Description
4-[(Methylamino)methyl]thian-4-olhydrochloride is a chemical compound with the molecular formula C7H16ClNOS and a molecular weight of 197.726 g/mol . It is a derivative of thian-4-ol, where the hydroxyl group is substituted with a methylamino group. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Methylamino)methyl]thian-4-olhydrochloride typically involves the reaction of thian-4-ol with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using automated reactors. The process includes the continuous addition of reactants and catalysts, followed by purification steps such as crystallization and filtration to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
4-[(Methylamino)methyl]thian-4-olhydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require the presence of a base, such as sodium hydroxide, and a suitable nucleophile.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thian-4-ol derivatives.
Scientific Research Applications
4-[(Methylamino)methyl]thian-4-olhydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in pharmaceutical formulations and drug development.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 4-[(Methylamino)methyl]thian-4-olhydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-[(Methylamino)methyl]oxan-4-ol hydrochloride: Similar structure but with an oxygen atom replacing the sulfur atom in the thian-4-ol ring.
4-(Methylamino)benzoic acid: Contains a benzoic acid moiety instead of the thian-4-ol ring.
Uniqueness
4-[(Methylamino)methyl]thian-4-olhydrochloride is unique due to its sulfur-containing thian-4-ol ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in various fields .
Properties
Molecular Formula |
C7H16ClNOS |
---|---|
Molecular Weight |
197.73 g/mol |
IUPAC Name |
4-(methylaminomethyl)thian-4-ol;hydrochloride |
InChI |
InChI=1S/C7H15NOS.ClH/c1-8-6-7(9)2-4-10-5-3-7;/h8-9H,2-6H2,1H3;1H |
InChI Key |
KKBYUBJPLWTWEW-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1(CCSCC1)O.Cl |
Origin of Product |
United States |
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